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Introduction
The Diamino lipid DAL4 is a novel ionizable lipid designed for the formulation of lipid

nanoparticles (LNPs) to facilitate the efficient delivery of messenger RNA (mRNA) into cells.

These DAL4-formulated LNPs are particularly effective for in vitro and in vivo applications,

including cancer immunotherapy research where they have been used to deliver mRNA

encoding cytokines to tumor cells.[1] This document provides a detailed protocol for the

formulation of DAL4-LNPs and their application in the transfection of cell lines.

Core Concepts
DAL4 is an ionizable lipid that is cationic at a low pH, allowing for efficient complexation with

negatively charged mRNA during the formulation process. At physiological pH, DAL4 becomes

nearly neutral, which reduces cytotoxicity and facilitates the release of the mRNA cargo into the

cytoplasm following cellular uptake. The DAL4-LNP formulation typically includes helper lipids,

cholesterol, and a PEGylated lipid to ensure stability, fusogenicity, and optimal in vivo

pharmacokinetics.
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The following diagram illustrates the general mechanism of LNP-mediated mRNA delivery and

subsequent protein expression.
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Caption: General workflow of LNP-mediated mRNA delivery.

Data Presentation
Table 1: Formulation of DAL4-LNPs
This table outlines the molar ratios of the lipid components for the formulation of DAL4-LNPs as

described in the foundational research.

Component Molar Ratio (%) Role in Formulation

Diamino lipid DAL4 50
Ionizable lipid for mRNA

encapsulation and release

DOPE 10
Helper lipid, promotes

endosomal escape

Cholesterol 38.5 Stabilizes the LNP structure

DMG-PEG2000 1.5
Prevents aggregation and

prolongs circulation

Table 2: Representative Transfection Efficiency and Cell
Viability with Ionizable Lipid Nanoparticles
While comprehensive quantitative data for DAL4 across multiple cell lines is not yet widely

published, the following table provides a summary of typical transfection efficiencies and cell

viabilities observed with ionizable lipid nanoparticle systems in common cell lines. These

values can serve as a benchmark for experimental planning.
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Cell Line Cell Type

Typical
Transfection
Efficiency (%
positive cells)

Typical Cell
Viability (%)

B16F10 Mouse Melanoma 70-90% > 90%

HEK293
Human Embryonic

Kidney
80-95% > 95%

HeLa
Human Cervical

Cancer
60-80% > 90%

A549
Human Lung

Carcinoma
50-70% > 85%

Note: Transfection efficiency and cell viability are dependent on the specific experimental

conditions, including mRNA dose, cell density, and incubation time.

Experimental Protocols
Protocol 1: Formulation of DAL4-LNP Encapsulating
mRNA
This protocol describes the preparation of DAL4-LNPs using a microfluidic mixing method.

Materials:

Diamino lipid DAL4

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

mRNA of interest

Ethanol (200 proof, molecular biology grade)
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Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device and cartridges

Dialysis cassettes (10 kDa MWCO)

Sterile, nuclease-free tubes and solutions

Procedure:

Prepare Lipid Stock Solution:

Dissolve DAL4, DOPE, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of

50:10:38.5:1.5.

The final lipid concentration in the ethanol phase should be between 10-25 mM.

Prepare mRNA Solution:

Dilute the mRNA in a citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into

another.

Set the flow rate ratio of the aqueous to the organic phase to 3:1.

Initiate the mixing process to form the LNP-mRNA complexes.

Dialysis and Concentration:

Transfer the resulting LNP solution to a dialysis cassette.
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Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two

changes of buffer, to remove the ethanol and raise the pH.

Concentrate the LNPs if necessary using a centrifugal filter device.

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).
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Caption: Workflow for the formulation of DAL4-LNPs.

Protocol 2: In Vitro Transfection of B16F10 Cells with
DAL4-LNP-mRNA
This protocol details the steps for transfecting the B16F10 mouse melanoma cell line.

Materials:

B16F10 cells

Complete growth medium (e.g., DMEM with 10% FBS)

DAL4-LNP-mRNA complexes (formulated as per Protocol 1)

96-well or 24-well tissue culture plates

Phosphate-buffered saline (PBS)

Assay reagents for measuring transfection efficiency (e.g., luciferase assay kit, flow

cytometer for GFP)

Assay reagents for measuring cell viability (e.g., MTT, PrestoBlue, or CellTiter-Glo assay)

Procedure:

Cell Seeding:

The day before transfection, seed B16F10 cells in a tissue culture plate at a density that

will result in 70-80% confluency at the time of transfection. For a 24-well plate, a typical

seeding density is 5 x 10^4 cells per well.

Transfection:

On the day of transfection, dilute the DAL4-LNP-mRNA complexes to the desired final

concentration (e.g., 50-500 ng of mRNA per well) in complete growth medium.
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Remove the old medium from the cells and gently add the medium containing the LNP-

mRNA complexes.

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

Assessment of Transfection Efficiency:

If using a reporter gene like luciferase, lyse the cells after the incubation period and

measure the luciferase activity using a luminometer according to the manufacturer's

protocol.

If using a fluorescent reporter like GFP, analyze the percentage of fluorescent cells and

the mean fluorescence intensity by flow cytometry or fluorescence microscopy.

Assessment of Cell Viability:

After the incubation period, perform a cell viability assay. For an MTT assay, incubate the

cells with the MTT reagent, followed by solubilization of the formazan crystals and

measurement of absorbance. For other assays, follow the manufacturer's instructions.

Always include an untreated cell control to establish a baseline for 100% viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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